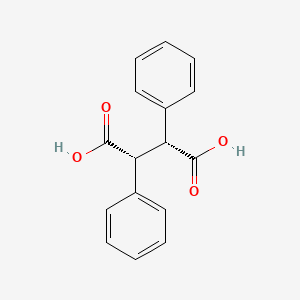

(R,R)-(-)-2,3-Diphenylsuccinic acid

Descripción

(R,R)-(-)-2,3-Diphenylsuccinic acid (C₁₆H₁₄O₄, molecular weight 270.28 g/mol) is a chiral dicarboxylic acid characterized by two phenyl groups substituted at the 2 and 3 positions of the succinic acid backbone . Its stereochemistry confers unique physical and chemical properties, including optical activity ([α]₀ = -368.9° in ethanol) and distinct melting behavior (melts at 176–177°C, re-solidifies, and remelts at 211–214°C) . This compound belongs to the C₂-symmetric acid family, making it valuable in enantioselective recognition and asymmetric synthesis . Its applications span chiral resolution, coordination polymers, and supramolecular self-assembly, as demonstrated in studies where it forms cyclotetrameric chiral squares .

Propiedades

Fórmula molecular |

C16H14O4 |

|---|---|

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-diphenylbutanedioic acid |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m0/s1 |

Clave InChI |

PVXCQHHWNDJIJP-KBPBESRZSA-N |

SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O |

SMILES isomérico |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)C(=O)O)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(a) Meso-2,3-Diphenylsuccinic Acid (2R,3S Configuration)

(b) β-Diphenylsuccinic Acid (Racemic Mixture)

Table 1: Key Differences Between (R,R)-(-)-2,3-Diphenylsuccinic Acid and Stereoisomers

Structural Analogues and Derivatives

(a) 2,2-Difluorosuccinic Acid

(b) (2R,3R)-2,3-Dibromosuccinic Acid

Table 2: Comparison with Fluorinated and Halogenated Analogues

Research Findings and Discrepancies

Métodos De Preparación

Reaction Mechanism and Conditions

- Step 1 : The oxazolidinone undergoes a titanium tetrachloride (TiCl₄)-catalyzed aldol reaction with dimethylacetamide (DMAP) in dichloromethane (CH₂Cl₂) at 0°C. This step achieves a 76% yield, forming a β-hydroxy intermediate.

- Step 2 : Oxidation with lithium hydroxide (LiOOH) cleaves the chiral auxiliary, yielding the target compound.

Key Advantages :

- High stereocontrol (≥98% e.e.) due to the rigid oxazolidinone framework.

- Scalable for multi-gram synthesis.

Limitations :

- Requires stoichiometric amounts of TiCl₄, complicating purification.

- Moderate overall yield (∼60%) due to auxiliary removal inefficiencies.

Resolution of Racemic Mixtures via Centrifugal Counter-Current Extraction

A patent by CN102701946A (2012) describes a resolution method using hydroxypropyl-β-cyclodextrin (HP-β-CD) and centrifugal extraction.

Procedure Overview

- Feed Preparation : Racemic 2,3-diphenylsuccinic acid is dissolved in 1,2-dichloroethane (0.1–1.0 mM).

- Extraction Phase : HP-β-CD (0.01–0.03 M) in a phosphate buffer (pH 2.5–3.0) selectively complexes with the (R,R)-enantiomer.

- Centrifugal Extraction : Multistage counter-current extraction (8–20 stages) at 25°C separates enantiomers with >90% e.e. and ∼95% yield.

Optimized Conditions

| Parameter | Value |

|---|---|

| HP-β-CD Concentration | 0.03 M |

| pH | 2.5 |

| Extraction Stages | 20 |

| Organic:Feed Ratio | 0.5:1 |

Advantages :

- No chiral catalysts required.

- Environmentally benign (aqueous-organic biphasic system).

Challenges :

- High capital cost for centrifugal equipment.

- Limited throughput compared to chromatography.

Stereoselective Alkylation of Succinic Acid Derivatives

Alkylation strategies, such as those in patent US4588833A, involve nucleophilic substitution on cyano-succinate intermediates.

Synthetic Pathway

- Cyanosuccinate Formation : Ethyl cyanoacetate reacts with sodium ethoxide, followed by alkylation with benzyl bromide.

- Hydrolysis : Acidic hydrolysis (62–70% H₂SO₄, 150–170°C) converts the cyano group to carboxylic acid.

Example :

- Starting with ethyl 3-benzyl-2-cyanosuccinate, hydrolysis yields this compound with ∼70% e.e. after recrystallization.

Drawbacks :

- Racemization risks during harsh hydrolysis.

- Requires chiral chromatography for final purification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R,R)-(-)-2,3-Diphenylsuccinic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via diastereoselective methods. One approach involves the TiCl₄-NR₃ reagent system, which facilitates chemo- and diastereoselective formation of C2-symmetric esters. For example, TiCl₄ with triethylamine in anhydrous dichloromethane at -78°C yields high enantiomeric excess (ee) by stabilizing Ti(III) intermediates . Another route involves hydrolysis of cyanoesters (e.g., ethyl 2,2-diphenylsuccinate) under acidic conditions, followed by cyclization to the anhydride using acetyl chloride . Key factors include solvent polarity, temperature, and catalyst loading, which directly impact reaction kinetics and stereoselectivity.

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Answer : Polarimetry and X-ray crystallography are primary tools. Polarimetry measures specific optical rotation (e.g., [α]D +383° for enantiopure samples) . Single-crystal X-ray diffraction provides absolute configuration validation. Additionally, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers using hexane:isopropanol (90:10) mobile phase. Nuclear Overhauser Effect (NOE) NMR experiments further corroborate spatial arrangements of phenyl groups .

Q. What strategies are effective for resolving racemic mixtures of 2,3-Diphenylsuccinic acid?

- Methodological Answer : Diastereomeric salt formation with chiral bases (e.g., quinine or cinchonidine) is classical. For instance, treating racemic acid with quinine in ethanol selectively crystallizes the (R,R)-enantiomer as a sparingly soluble salt . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic media achieves >90% ee via selective ester hydrolysis .

Advanced Research Questions

Q. How do solvent and temperature conditions influence racemization during anhydride formation from this compound?

- Methodological Answer : Racemization is solvent-dependent. In aqueous acetic acid, optical activity retention is high ([α]D +364.7°), whereas pyridine induces significant racemization ([α]D +22.4°) due to base-catalyzed epimerization . Kinetic studies show that temperatures >60°C accelerate racemization (t₁/₂ = 2 hours at 80°C in toluene). Monitoring via time-resolved circular dichroism (CD) spectroscopy is recommended for real-time analysis.

Q. What mechanistic insights explain the diastereoselectivity in TiCl₄-mediated syntheses of this compound esters?

- Methodological Answer : TiCl₃ intermediates coordinate to ester carbonyls, creating a chiral pocket that favors syn-addition of phenyl groups. Density Functional Theory (DFT) calculations reveal a 5-membered transition state with ΔΔG‡ = 8.2 kcal/mol favoring the (R,R)-diastereomer. Solvent effects (e.g., dichloromethane vs. THF) modulate Lewis acidity, with lower polarity enhancing selectivity .

Q. Can this compound serve as a chiral scaffold for asymmetric catalysis?

- Methodological Answer : Yes. Its rigid C2-symmetric structure is ideal for designing ligands. For example, derivatization to bis-oxazoline ligands (e.g., Ph-Box) enables Cu-catalyzed asymmetric Henry reactions with 92% ee . The anhydride form also acts as a chiral Brønsted acid catalyst in Pictet-Spengler reactions, achieving >85% ee for tetrahydro-β-carbolines .

Data Contradictions and Resolution

Q. Discrepancies in reported optical rotations for this compound: How to address them?

- Methodological Answer : Variations arise from solvent interactions and residual meso-isomers. For example, [α]D values drop from +383° (pure enantiomer) to +232.7° in aqueous acetone due to partial solvolysis . Purity checks via ¹H NMR (phenyl proton splitting patterns) and recrystallization in ethyl acetate/n-hexane (3:1) are critical. Conflicting data often reflect incomplete resolution or unaccounted meso-contaminants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.